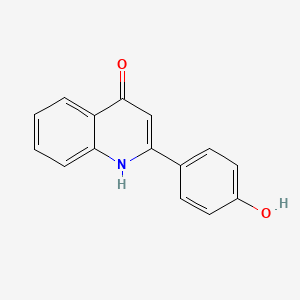
2-(4-Hydroxy-phenyl)-1h-quinolin-4-one
概要
説明
The compound “2-(4-Hydroxy-phenyl)-1h-quinolin-4-one” belongs to the class of organic compounds known as quinolones and derivatives. Quinolones and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds usually involves the reaction of an appropriate aromatic amine with a diketone or a keto-acid . The specific synthesis pathway would depend on the exact substituents present on the quinoline ring .Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxy-phenyl)-1h-quinolin-4-one” would consist of a quinoline ring system with a hydroxyphenyl group at the 2-position. The exact structure would depend on the specific orientation and configuration of these groups .Chemical Reactions Analysis
Quinolones are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in substitution reactions . The presence of the hydroxyphenyl group may also allow for additional reactions, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Hydroxy-phenyl)-1h-quinolin-4-one” would depend on the specific structure of the compound. In general, quinolones are crystalline solids that are moderately soluble in water .科学的研究の応用
Anticancer Potential
Quinolin-2-one derivatives, including 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one, have been investigated for their potential as anticancer agents. Studies have synthesized and characterized various derivatives and evaluated them for in vitro anticancer activity against specific cell lines such as K562 and Hep 3b. Some synthesized compounds showed promising anticancer activity, indicating the potential utility of these compounds in cancer treatment (Desai et al., 2017).
Cytostatic Properties
Research has also focused on the synthesis and characterization of chloro and dichloro derivatives of 3-hydroxyquinolin-4(1H)-ones, which include the study of their cytostatic properties. These studies contribute to the understanding of the biological and cytostatic activity of these compounds (Hradil et al., 2004).
Synthesis and Psychopharmacological Activity
The synthesis and evaluation of quinolin-2-one derivatives for psychopharmacological activity have been undertaken. This includes the synthesis of 4-hydroxy-1-phenyl/methyl-quinolin-2-(1H)-one derivatives and their testing for antidepressant activity. This research contributes to understanding the potential therapeutic applications of these compounds in mental health (de et al., 2019).
Antibacterial and Antifungal Activity
Studies have been conducted on the synthesis of 4-Hydroxy-1H-quinolin-2-ones derivatives and their screening for antibacterial and antifungal activities. This highlights the potential use of these compounds in treating bacterial and fungal infections (Reddy & Sreenivasulu, 2014).
Antimicrobial and Antimalarial Evaluation
Derivatives of 4-hydroxyquinolin-2(1H)-ones have been synthesized and screened for antimicrobial and in silico antimalarial activities. Some compounds showed potent antimalarial and considerable antimicrobial activity, indicating their potential use in treating these diseases (Sarveswari et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-hydroxyphenyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)16-14/h1-9,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHVMJUQDROCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469725 | |
| Record name | 2-(4-hydroxy-phenyl)-1h-quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-phenyl)-1h-quinolin-4-one | |
CAS RN |
3813-93-2 | |
| Record name | 2-(4-hydroxy-phenyl)-1h-quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3051968.png)
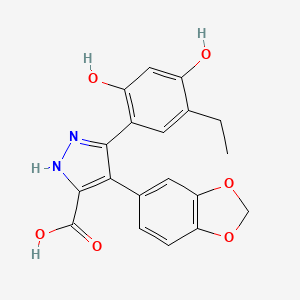
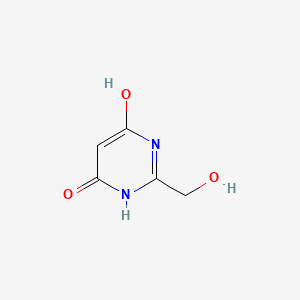

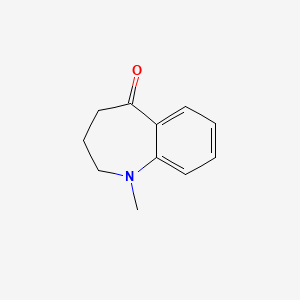
![2,3-Dihydro-1H-benzo[b]azepine](/img/structure/B3051976.png)
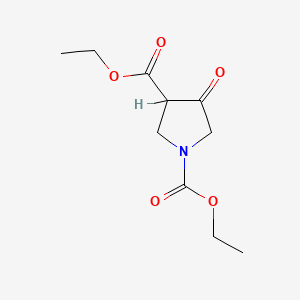
![Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B3051980.png)
![1,1'-Isopropylidenebis[4-(vinyloxy)benzene]](/img/structure/B3051982.png)
![2-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B3051983.png)
![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3051986.png)

